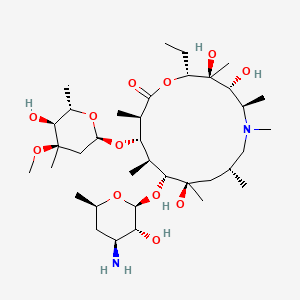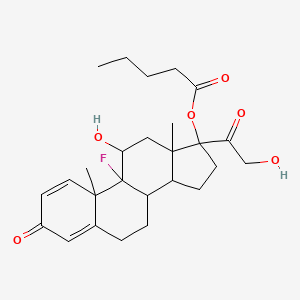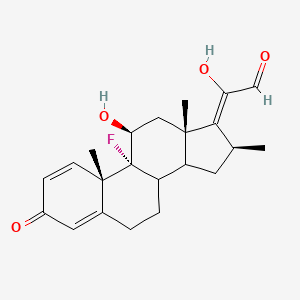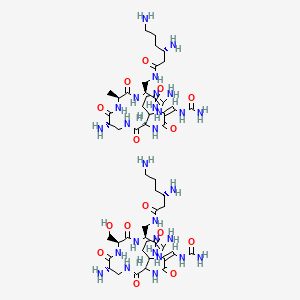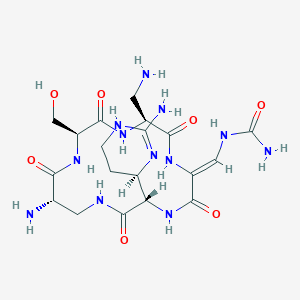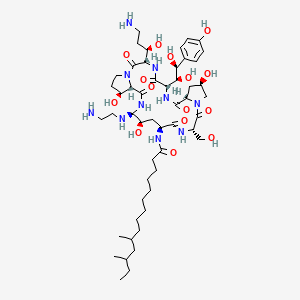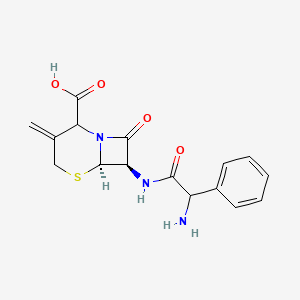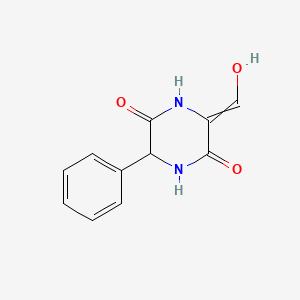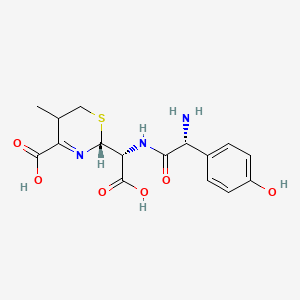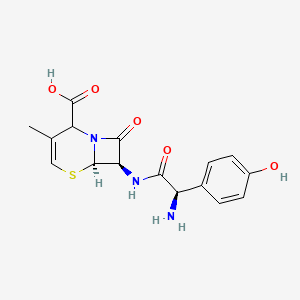
Ceftibuten Related Impurity 9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Clinical Efficacy
Ceftibuten is a third-generation cephalosporin known for its wide spectrum of in vitro antibacterial activity, covering most Gram-negative pathogens and streptococci. It demonstrates greater stability against bacteria producing extended-spectrum beta-lactamases. Clinically, ceftibuten has been effective in treating urinary tract infections, respiratory tract infections, and otitis media, showing comparable or superior efficacy to other agents like cefaclor, cotrimoxazole, and amoxicillin/clavulanic acid (Wiseman & Balfour, 1994).
Spectrum of Activity
Ceftibuten exhibits potent activity against a range of enteric bacilli and other pathogens such as Haemophilus influenzae, Moraxella catarrhalis, and Neisseria spp. It's known for its bactericidal activity, stability against beta-lactamase enzymes, and potential use against strains resistant to other cephalosporins. This makes it a promising candidate for treating infections of the urinary, respiratory, and genital tracts (Jones, 1991).
Impurity Profiling in Pharmaceuticals
Impurity profiling is crucial in pharmaceuticals to ensure drug safety and efficacy. It involves the identification and quantification of impurities that may arise during drug production or storage. Detailed knowledge of impurities helps in modifying reaction conditions to reduce impurities and ensure drug purity. This aspect is significant in maintaining drug safety and effectiveness (Prathap et al., 2013).
Synergistic Treatment Approaches
A study highlighted the use of ceftibuten in combination with amoxicillin-clavulanic acid for treating urinary tract infections caused by ESBL-producing organisms. This combination showed promising clinical and bacteriological effects, suggesting the potential of synergistic drug combinations in overcoming resistance (Cohen Stuart et al., 2018).
Safety And Hazards
While specific safety and hazard information for Ceftibuten Related Impurity 9 is not available, it’s known that ceftibuten may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if inhaled . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapours/spray .
Eigenschaften
CAS-Nummer |
103054-27-9 |
|---|---|
Produktname |
Ceftibuten Related Impurity 9 |
Molekularformel |
C19H20N2O6S |
Molekulargewicht |
404.45 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 1-ethyl 5-methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



